molecular formula C3H10Cl2N2O2 B8178807 3-Amino-L-alanine dihydrochloride

3-Amino-L-alanine dihydrochloride

Cat. No.: B8178807
M. Wt: 177.03 g/mol
InChI Key: TYEJBZICQABABM-YBBRRFGFSA-N
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Description

3-Amino-L-alanine dihydrochloride is a derivative of the amino acid alanine, characterized by the presence of an amino group at the third carbon position. This compound is often used in biochemical research due to its structural similarity to other biologically significant amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-L-alanine dihydrochloride can be synthesized through various methods. One common approach involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis and decarboxylation yield the desired amino acid .

Industrial Production Methods: Industrial production often employs microbial fermentation techniques using genetically engineered strains of bacteria such as Corynebacterium glutamicum. These strains are optimized to produce high yields of L-alanine, which can then be converted to this compound through subsequent chemical modifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-alanine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Simpler amines.

    Substitution: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

3-Amino-L-alanine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-L-alanine dihydrochloride involves its incorporation into proteins and peptides, potentially disrupting normal cellular functions. It can mimic other amino acids, leading to misincorporation into proteins, which may result in dysfunctional proteins and cellular toxicity .

Comparison with Similar Compounds

Uniqueness: 3-Amino-L-alanine dihydrochloride is unique due to its specific structural configuration and its ability to be used as a versatile building block in synthetic chemistry. Its potential neurotoxic effects also make it a compound of interest in medical research .

Properties

IUPAC Name

(2R)-2,3-diaminopropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEJBZICQABABM-YBBRRFGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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